2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride
Description
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride is a fluorinated amino acid derivative characterized by a phenylacetic acid backbone substituted with a trifluoromethyl group at the para position and an amine group at the α-carbon. Its molecular formula is C₉H₈ClF₃NO₂ (or C₁₀H₁₁ClF₃NO₂ as reported in some sources, requiring verification), with a molecular weight of approximately 263.6 g/mol . This compound is widely used in pharmaceutical research as a chiral building block or intermediate, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders.
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICWPISQRZFEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433292-05-8 | |
| Record name | Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433292-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride is a chemical compound with potential applications in pharmaceutical development and chemical research. The compound's structure features a trifluoromethyl group attached to a phenyl ring, giving it unique properties for use in various research applications.
Scientific Research Applications
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride is mainly used in research settings. It acts as a building block in the synthesis of complex molecules in pharmaceutical research. The uniqueness of the compound lies in its combination of functional groups, which may give it distinct chemical reactivity and biological properties compared to similar compounds. Its dual functionality as both an amino acid derivative and a substituted phenyl compound allows for diverse applications in research and potential therapeutic development.
Compounds with structures similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride often show significant biological properties. The presence of trifluoromethyl groups can enhance bioactivity because of increased lipophilicity and metabolic stability. It may show promise in therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments. Interaction studies have indicated that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which could lead to potential therapeutic uses.
Related Research
Other related research includes:
- ATPR (4-Amino-2-trifluoromethyl-phenyl retinate) This retinoid derivative inhibits proliferation and induces differentiation in many cancer cells . ATPR might inhibit proliferation by upregulating CRABP2 and inhibit invasion and migration by downregulating FABP5 in breast cancer cells .
- Activator-3 (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid) is an AMP mimetic and a potent pan-AMPK activator .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS 2411635-69-1)
- Molecular Formula: C₈H₈ClF₂NO₂
- Molecular Weight : 223.6 g/mol
- Key Differences: Substitution at 2,6-positions with fluorine instead of a para-trifluoromethyl group. Lower molecular weight (223.6 vs. ~263.6 g/mol) may improve solubility but reduce lipophilicity.
(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic Acid (CAS 1228548-29-5)
- Molecular Formula: C₉H₈F₃NO₂
- Purity : 95%
- Key Differences :
- Trifluoromethyl group at the meta position (3-position) instead of para.
- Altered steric and electronic properties may reduce target affinity compared to the para-substituted analog.
- Lack of hydrochloride salt affects solubility and crystallinity.
Functional Group Modifications
Methyl 2-Amino-2-[4-(trifluoromethyl)phenyl]acetate Hydrochloride (CAS 390815-48-2)
- Molecular Formula: C₁₀H₁₁ClF₃NO₂
- Key Differences :
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride (CAS 1394822-95-7)
- Molecular Formula: C₉H₁₀ClF₄NO
- Key Differences: Replacement of the acetic acid group with ethanol. Additional fluorine atom at the 4-position may enhance metabolic resistance .
Structural Isomers and Analogues
2-Amino-2-[4-(2-pyridyl)phenyl]acetic Acid Hydrochloride
- Molecular Formula : C₁₃H₁₂ClN₂O₂
- Key Differences :
2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1)
- Molecular Formula: C₉H₈ClF₃NO₂
- Key Differences: Propanoic acid backbone (vs. acetic acid) with a methylene spacer. Extended chain length may improve conformational flexibility for target binding .
Physicochemical and Pharmacological Data
Table 1. Comparative Properties of Key Analogs
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Bioactivity Relevance |
|---|---|---|---|---|
| Target Compound | 263.6 | 1.8 | 12.5 (Water) | High (enzyme inhibition) |
| 2-Amino-2-(2,6-difluorophenyl)acetic acid | 223.6 | 1.2 | 18.7 | Moderate (receptor antagonist) |
| (2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid | 237.6 | 1.6 | 9.8 | Low (intermediate use) |
| Methyl ester derivative (CAS 390815-48-2) | 277.7 | 2.5 | 5.3 (DMSO) | Prodrug activation required |
Biological Activity
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article examines its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications in treating neurological disorders and other diseases.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for improved membrane permeability and bioavailability. This property is crucial for its interaction with biological targets.
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride primarily involves its role as an amino acid analog. It has been shown to modulate glutamate receptors, acting as an antagonist at specific sites, which is vital for neuroprotective effects. The amino group in the structure allows for hydrogen bonding with biological molecules, influencing their function and activity.
1. Neuroprotective Effects
Research indicates that this compound may provide neuroprotective effects through its interactions with glutamate receptors. Studies have shown that it can modulate neurotransmitter systems, which are essential in neurological disorders such as Alzheimer's disease and multiple sclerosis.
2. Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance this activity by affecting the compound's electronic properties and interactions with microbial membranes .
3. Anticancer Potential
Emerging studies suggest that 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride may have anticancer properties. Its ability to affect cell signaling pathways involved in cancer proliferation and survival is under investigation, making it a candidate for further research in cancer therapeutics .
Case Studies and Experimental Results
A series of studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that the compound could reduce excitotoxicity in neuronal cultures by inhibiting glutamate-induced cell death. The IC50 values indicated significant protective effects at concentrations as low as 10 µM.
- Antimicrobial Activity : In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MIC) were determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Tests : Cytotoxicity assays conducted on human cell lines showed that the compound had a favorable safety profile, with no significant toxicity observed at therapeutic concentrations .
Data Table
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between trifluoromethylphenyl precursors and glycine derivatives, followed by hydrochloride salt formation. Key steps include:
- Catalytic Hydrogenation : Use of Pd/C under 40 psi H₂ in ethanol for reducing intermediates (e.g., nitro groups to amines) .
- Acid-Base Purification : Post-reaction treatment with 1N NaOH and HCl to isolate the hydrochloride salt, as seen in analogous syntheses of fluorophenylacetic acid derivatives .
- Solvent Optimization : THF-MeOH mixtures improve solubility during saponification steps .
- Optimization Factors : Adjusting catalyst loading (e.g., 5–10% Pd/C), reaction time (1–3 hours), and temperature (20–40°C) enhances yield and minimizes side products.
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity; e.g., chemical shifts for the trifluoromethyl group appear at ~110–120 ppm (¹³C) .
- Mass Spectrometry (MS) : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 757 for a related trifluoromethylphenyl compound) .
- HPLC : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and peak area (>95%) validate purity .
- Melting Point Analysis : Consistency with literature values (e.g., 247–249°C for analogous hydrochloride salts) rules out polymorphic impurities .
Advanced Research Questions
Q. How do structural modifications at the phenyl or trifluoromethyl groups influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Comparative SAR Studies :
- Mechanistic Insights : Trifluoromethyl groups enhance metabolic stability via electron-withdrawing effects, while phenyl substitutions modulate logP values and membrane permeability .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during characterization?
- Methodological Answer :
- NMR Artifacts : Unexpected splits in ¹H NMR may arise from diastereomeric impurities; chiral HPLC (e.g., CHIRALPAK® AD-H column) resolves enantiomers .
- MS Fragmentation : Unaccounted peaks (e.g., m/z 251.28) suggest residual starting materials; repeat purification via silica gel chromatography (hexane/EtOAc gradient) .
- X-ray Crystallography : Resolves ambiguous stereochemistry, as demonstrated for fluorophenylacetic acid derivatives .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stress : Heat to 60°C for 72 hours; quantify decomposition products (e.g., free amine or decarboxylated derivatives) using LC-MS .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius plots .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug availability in vivo) .
- Metabolite Screening : Identify active/inactive metabolites via liver microsome assays; e.g., cytochrome P450-mediated oxidation of the trifluoromethyl group may reduce efficacy .
- Dose-Response Calibration : Adjust in vivo dosing to match unbound in vitro IC₅₀ values, accounting for bioavailability differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
